molecular formula C13H10Cl2FN3O3S2 B2998093 2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide CAS No. 2034242-82-3

2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide

Cat. No.: B2998093
CAS No.: 2034242-82-3
M. Wt: 410.26
InChI Key: BJFFXKLRXDCGAZ-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core substituted with fluorine (6-position), two methyl groups (1- and 3-positions), and a sulfone group (2,2-dioxido). The thiophene-3-carboxamide moiety is appended at the 5-position of the benzothiadiazole system, with 2,5-dichloro substitutions on the thiophene ring. Its molecular formula is C₁₆H₁₁Cl₂FN₃O₃S₂, with a molecular weight of 447.3 g/mol (calculated from substituent patterns). The sulfone group enhances polarity and metabolic stability, while fluorine and chlorine atoms influence electronic properties and bioavailability .

Properties

IUPAC Name

2,5-dichloro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FN3O3S2/c1-18-9-4-7(16)8(5-10(9)19(2)24(18,21)22)17-13(20)6-3-11(14)23-12(6)15/h3-5H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFFXKLRXDCGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=C(SC(=C3)Cl)Cl)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Chemical Formula : C13_{13}H10_{10}Cl2_2F1_1N3_3O3_3S
  • Molecular Weight : 368.20 g/mol

The compound features a thiophene ring, a benzo-thiadiazole moiety, and multiple halogen substitutions which may influence its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, fluorinated derivatives of thiadiazoles have shown antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the inhibition of specific metabolic pathways essential for cancer cell survival.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of various thiadiazole derivatives against human cancer cell lines. The results demonstrated that certain derivatives could inhibit cell proliferation effectively by inducing apoptosis. The highest activity was noted in compounds with similar structural motifs to the target compound, suggesting potential efficacy for 2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Preliminary investigations into the target compound's analogs revealed effectiveness against various bacterial strains. Mechanistically, these compounds may disrupt bacterial cell wall synthesis or inhibit key enzymatic functions.

Enzyme Inhibition Studies

Inhibitory studies on enzymes such as dihydrofolate reductase (DHFR) have been conducted with related compounds. While some derivatives showed promising results in inhibiting DHFR, others indicated alternative mechanisms of action that warrant further exploration.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant antiproliferative effects
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionVariable inhibition of DHFR; other mechanisms observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share the benzo[c][1,2,5]thiadiazole or heterocyclic carboxamide/sulfonamide framework, enabling comparative analysis of substituent effects:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzo[c][1,2,5]thiadiazole 6-Fluoro, 1,3-dimethyl, 2,2-dioxido; 2,5-dichlorothiophene-3-carboxamide C₁₆H₁₁Cl₂FN₃O₃S₂ 447.3 Chlorothiophene enhances lipophilicity; sulfone improves stability .
N-(6-Fluoro-1,3-Dimethyl-2,2-Dioxido-1,3-Dihydrobenzo[c][1,2,5]Thiadiazol-5-yl)-2-Phenylthiazole-4-Carboxamide () Benzo[c][1,2,5]thiadiazole 6-Fluoro, 1,3-dimethyl, 2,2-dioxido; 2-phenylthiazole-4-carboxamide C₁₉H₁₆FN₃O₃S₂ 425.5 Thiazole ring may increase π-π stacking interactions; phenyl group enhances hydrophobicity .
N-(2-(6-Fluoro-3-Methyl-2,2-Dioxidobenzo[c][1,2,5]Thiadiazol-1(3H)-yl)Ethyl)-4-Methylthiazole-5-Carboxamide () Benzo[c][1,2,5]thiadiazole 6-Fluoro, 3-methyl, 2,2-dioxido; ethyl linker to 4-methylthiazole-5-carboxamide C₁₄H₁₅FN₄O₃S₂ 370.4 Ethyl linker improves flexibility; methylthiazole may reduce steric hindrance .
5-Ethyl-N-(2-(6-Fluoro-3-Methyl-2,2-Dioxidobenzo[c][1,2,5]Thiadiazol-1(3H)-yl)Ethyl)Thiophene-2-Sulfonamide () Benzo[c][1,2,5]thiadiazole 6-Fluoro, 3-methyl, 2,2-dioxido; ethyl linker to thiophene-2-sulfonamide C₁₅H₁₈FN₃O₄S₃ 419.5 Sulfonamide group increases acidity and solubility compared to carboxamides .
3-(Trifluoromethoxy)-N-(1,3,6-Trimethyl-2,2-Dioxido-1,3-Dihydrobenzo[c][1,2,5]Thiadiazol-5-yl)Benzamide () Benzo[c][1,2,5]thiadiazole 1,3,6-Trimethyl, 2,2-dioxido; 3-(trifluoromethoxy)benzamide C₁₈H₁₅F₃N₃O₄S 438.4 Trifluoromethoxy group enhances metabolic resistance and electron-withdrawing effects .

Bioactivity and Pharmacological Potential

  • Thiazole and thiophene derivatives () are associated with antimicrobial and antitumor activities due to heterocyclic electron-deficient cores .
  • Sulfonamides () exhibit enhanced solubility, making them favorable for pharmacokinetics .
  • Trifluoromethoxy groups () improve blood-brain barrier penetration in CNS-targeting drugs .

Physicochemical Properties

  • Lipophilicity : The target compound’s dichlorothiophene moiety increases logP compared to methylthiazole () or sulfonamide () derivatives.
  • Solubility : Sulfonamide analogues () are more water-soluble due to ionizable sulfonamide groups (pKa ~1–2) .
  • Stability : The sulfone group in all compounds reduces susceptibility to oxidative degradation compared to thioether precursors .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

Methodological Answer: A multi-step approach is advised, involving:

  • Condensation reactions (e.g., coupling of aminothiophene precursors with substituted aldehydes or phosphoro dichloridates) .
  • Cyclization using sodium azide in tetrahydrofuran (THF) to form tetrazole intermediates .
  • Hydrolysis of methoxy-protected intermediates to yield hydroxyl groups .
  • Final functionalization with dichloro-thiophene carboxamide moieties. Key Validation: Monitor intermediates via TLC and purify via column chromatography.

Q. How should researchers characterize the compound’s structural integrity?

Methodological Answer: Combine spectroscopic and analytical techniques:

  • IR spectroscopy to confirm functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
  • <sup>1</sup>H/</sup><sup>13</sup>C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the benzo[c]thiadiazole ring appear as distinct doublets .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight within 3 ppm error .
  • Elemental analysis to validate purity (>95%) .

Q. What in vitro biological screening approaches are appropriate for initial activity profiling?

Methodological Answer: Prioritize assays aligned with structural analogs (e.g., antimicrobial or enzyme inhibition):

  • Antimicrobial activity : Use agar dilution or microbroth dilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Molecular docking (preliminary): Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina or Schrödinger .

Advanced Research Questions

Q. How can reaction conditions be optimized for intermediates with low yields?

Methodological Answer:

  • Solvent selection : Test polar aprotic solvents (DMF, DMSO) for cyclization steps; THF may limit solubility of halogenated intermediates .
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2) for accelerating azide-alkyne cycloadditions .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times for thermally sensitive steps .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Cross-validation : Compare experimental <sup>13</sup>C NMR shifts with density functional theory (DFT)-predicted values .
  • Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to clarify nitrogen environments in tetrazole/thiadiazole rings .
  • Variable-temperature NMR : Assess dynamic effects (e.g., hindered rotation in amide bonds) causing peak splitting .

Q. How to design environmental fate studies for degradation byproducts?

Methodological Answer: Follow the INCHEMBIOL framework :

  • Abiotic degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 3–9) and monitor via LC-MS .
  • Biotic degradation : Use soil microcosms with LC-MS/MS to identify metabolites (e.g., dechlorinated or sulfone-reduced derivatives) .
  • QSAR modeling : Predict ecotoxicity of degradation products using EPI Suite or TEST software .

Q. How to conduct molecular docking studies to rationalize bioactivity trends?

Methodological Answer:

  • Protein preparation : Retrieve target structures (e.g., PDB ID 8ZT) and optimize hydrogen bonding networks with PyMOL .
  • Ligand parametrization : Assign partial charges using the AM1-BCC method in OpenBabel .
  • Validation : Compare docking scores (ΔGbinding) with experimental IC50 values to refine scoring functions .

Q. How to assess compound stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks, sampling weekly for HPLC analysis (C18 column, 0.1% TFA/ACN gradient) .
  • Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and oxidize with 3% H2O2.
  • LC-MS/MS identification : Track degradation products (e.g., hydrolysis of amide bonds or sulfone groups) .

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